molecular formula C9H12N2O3 B6437031 1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one CAS No. 2549010-92-4

1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one

Cat. No.: B6437031
CAS No.: 2549010-92-4
M. Wt: 196.20 g/mol
InChI Key: MZLLZMHXSIJJKZ-UHFFFAOYSA-N
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Description

1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring an oxetane ring and a pyrazinone core

Mechanism of Action

Target of Action

The primary target of 1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation by modifying histone proteins.

Mode of Action

This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from methylating histone proteins. This inhibition can lead to changes in the expression of various genes, potentially altering cellular functions and behaviors .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Specifically, it impacts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. By inhibiting EZH2, this compound can alter the methylation status of histones, leading to changes in gene expression profiles .

Pharmacokinetics

The compound has been optimized for oral bioavailability . It exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, contributing to its bioavailability . The compound’s lipophilicity values (log D = 2.0 - 2.1) suggest good permeability and metabolic stability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in gene expression due to altered histone methylation . This can lead to a variety of downstream effects, potentially including the suppression of cell proliferation and induction of cell differentiation .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as binding proteins or metabolizing enzymes, can also impact the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one typically involves the formation of the oxetane ring followed by its incorporation into the pyrazinone structure. One common method involves the intramolecular cyclization of suitable precursors through C-O bond formation . Another approach is the epoxide ring opening followed by ring closing to form the oxetane .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one is unique due to its combination of an oxetane ring and a pyrazinone core, which imparts distinct physicochemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable scaffold for various applications .

Properties

IUPAC Name

1-methyl-3-(oxetan-2-ylmethoxy)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11-4-3-10-8(9(11)12)14-6-7-2-5-13-7/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLLZMHXSIJJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OCC2CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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